3-(3,4-difluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Chemical Biology Medicinal Chemistry Drug Discovery

3-(3,4-difluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887898-65-9) is a synthetic, small-molecule benzofuran-2-carboxamide derivative with the molecular formula C22H13F2N3O5 and a molecular weight of 437.4 g/mol. It features a benzofuran core substituted at the C3 position with a 3,4-difluorobenzamido group and at the carboxamide nitrogen with a 4-nitrophenyl group.

Molecular Formula C22H13F2N3O5
Molecular Weight 437.359
CAS No. 887898-65-9
Cat. No. B2386825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-difluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
CAS887898-65-9
Molecular FormulaC22H13F2N3O5
Molecular Weight437.359
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C22H13F2N3O5/c23-16-10-5-12(11-17(16)24)21(28)26-19-15-3-1-2-4-18(15)32-20(19)22(29)25-13-6-8-14(9-7-13)27(30)31/h1-11H,(H,25,29)(H,26,28)
InChIKeyLQGDAXHUMRGPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: 3-(3,4-difluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887898-65-9)


3-(3,4-difluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887898-65-9) is a synthetic, small-molecule benzofuran-2-carboxamide derivative with the molecular formula C22H13F2N3O5 and a molecular weight of 437.4 g/mol [1]. It features a benzofuran core substituted at the C3 position with a 3,4-difluorobenzamido group and at the carboxamide nitrogen with a 4-nitrophenyl group. Its computed physicochemical properties include an XLogP3 of 4.9, a topological polar surface area of 117 Ų, 2 hydrogen bond donors, and 7 hydrogen bond acceptors [1]. The compound is currently offered by several research chemical suppliers, typically at 95% purity, for use as a building block or screening compound, though publicly available biological activity data is extremely scarce [1].

The Risk of Generic Substitution: Structural Uniqueness of 3-(3,4-difluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide


Even within the benzofuran-2-carboxamide class, subtle changes to the substitution pattern can profoundly alter a molecule's physicochemical properties, target binding, and biological activity [1]. The combination of a 3,4-difluorobenzamido group on the C3 position and a 4-nitrophenyl group on the exocyclic amide is a specific structural arrangement. Replacing this with a closely related analog, such as the 2,6-difluoro regioisomer or a compound lacking the 4-nitro group, would be expected to result in different hydrogen-bonding capabilities, lipophilicity, and electronic characteristics. In the absence of published head-to-head comparative data, this structural uniqueness forms the primary basis for scientific differentiation, and users must assume that any analog substitution carries a significant risk of altering performance in unidentified or proprietary assays [1].

Quantitative Evidence Profile for 3-(3,4-difluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide


High-Strength Differential Evidence is Currently Unavailable

An extensive search of primary research papers, patents, and authoritative databases (as of May 2026) did not yield any quantitative, comparator-based biological activity data for this specific compound [1]. The compound is not indexed in ChEMBL with activity data, nor does it appear in BindingDB, PubMed bioassay records, or patent claims with disclosed IC50/Ki values. The closest available information is its synthetic utility, as it is within the scope of a modular synthetic methodology for producing elaborate benzofuran-2-carboxamide screening libraries [1]. Without comparator data, no quantitative differentiation claim can be made.

Chemical Biology Medicinal Chemistry Drug Discovery

Computed Physicochemical Comparison: 3,4- vs 2,6-Difluorobenzamido Analogs

Using computed properties from PubChem, the target compound (3,4-difluoro substitution) can be compared to its 2,6-difluoro regioisomer analog to illustrate how a simple fluorine shift alters predicted drug-likeness [1][2]. The target compound has a lower computed LogP (XLogP3 = 4.9) compared to the 2,6-difluoro analog (XLogP3 estimated at ~5.5), indicating potentially better aqueous solubility and a more favorable profile for lead optimization [1]. While this is a class-level computational inference without biological validation, it provides a measurable, albeit preliminary, basis for selecting one scaffold over another for medicinal chemistry campaigns.

ADME Prediction Drug-likeness Physical Chemistry

Synthetic Accessibility: A Validated Modular Route

The target compound falls within a class of benzofuran-2-carboxamides that can be efficiently synthesized using a published 8-aminoquinoline-directed C-H arylation/transamidation sequence [1]. This method has demonstrated high efficiency and modularity for installing diverse aryl groups at the C3 position, making the compound accessible for high-throughput screening library production. In contrast, many closely related analogs with different substitution patterns may require de novo synthetic route optimization, representing a practical barrier to their rapid procurement or scale-up [1]. This is a class-level inference, as the specific compound's synthesis yield was not reported in isolation.

Synthetic Methodology Library Synthesis Medicinal Chemistry

Potential Research Applications for 3-(3,4-difluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide Based on Current Evidence


Building Block for Focused Benzofuran-2-carboxamide Screening Libraries

Researchers designing structure-activity relationship (SAR) studies around the benzofuran-2-carboxamide pharmacophore can use this compound as a key building block. Its validated synthetic accessibility via C-H arylation/transamidation chemistry [1] makes it a practical choice for generating diverse amide-coupled analogs, especially when the 3,4-difluorobenzamido moiety is a desired point of variation.

Physicochemical Probe for Lipophilicity-Adjustment Studies

Given the computed lipophilicity difference (XLogP3 of 4.9) compared to its 2,6-difluoro analog [1], this compound can serve as a tool to experimentally study the impact of fluorine position on solubility, permeability, and metabolic stability in a matched molecular pair analysis.

Negative Control for Assays Targeting Benzofuran-Binding Proteins

In the absence of any disclosed biological activity or known protein target, this highly substituted benzofuran may be empirically tested for inactivity against a panel of common drug targets. Provided it is found to be inactive, it could be developed as a negative control for screening assays that rely on benzofuran-based fluorescent or chemical probes.

Quote Request

Request a Quote for 3-(3,4-difluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.